2-Chloro-5-cyanobenzoic acid 2-Chloro-5-cyanobenzoic acid
Brand Name: Vulcanchem
CAS No.: 89891-83-8
VCID: VC3745815
InChI: InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol

2-Chloro-5-cyanobenzoic acid

CAS No.: 89891-83-8

Cat. No.: VC3745815

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-cyanobenzoic acid - 89891-83-8

Specification

CAS No. 89891-83-8
Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
IUPAC Name 2-chloro-5-cyanobenzoic acid
Standard InChI InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key OZNRJPYVSBAJLX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C(=O)O)Cl
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)O)Cl

Introduction

Chemical Properties and Structure

Physical Properties

2-Chloro-5-cyanobenzoic acid possesses distinctive physical and chemical characteristics that determine its behavior in various environments. The following table summarizes the key physicochemical properties of this compound:

PropertyValue
CAS Number89891-83-8
Molecular FormulaC₈H₄ClNO₂
Molecular Weight181.576 g/mol
Exact Mass180.993
Boiling Point334.7±27.0°C at 760 mmHg
DensityNot Available
Melting PointNot Available
Flash PointNot Available
Polar Surface Area (PSA)61.09000
LogP1.90988

These properties indicate that 2-Chloro-5-cyanobenzoic acid is a relatively stable compound with a high boiling point characteristic of carboxylic acids with additional functional groups . The LogP value suggests moderate lipophilicity, which influences its solubility profile and potential pharmaceutical applications.

Structural Features

2-Chloro-5-cyanobenzoic acid is structurally characterized by a benzoic acid framework with two key substituents: a chlorine atom at the ortho (2-) position and a cyano group at the meta (5-) position relative to the carboxylic acid functional group. This specific arrangement of functional groups creates a unique electronic environment on the benzene ring, influencing its reactivity patterns and chemical behavior.

The chlorine atom, being electronegative, withdraws electron density through an inductive effect, while the cyano group exhibits both inductive and resonance electron-withdrawing effects. The carboxylic acid group contributes to the acidic nature of the compound and provides opportunities for derivatization and conjugation reactions.

Synthesis and Preparation

Laboratory Synthesis Methods

The synthesis of 2-Chloro-5-cyanobenzoic acid typically involves strategic chemical transformations that introduce the chloro and cyano functional groups to the benzoic acid structure. One common approach involves the chlorination of 5-cyanobenzoic acid through electrophilic aromatic substitution reactions.

In this method, 5-cyanobenzoic acid serves as the starting material and undergoes selective chlorination at the ortho position. The reaction typically employs chlorine gas (Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, commonly iron(III) chloride (FeCl₃). The catalyst facilitates the formation of the electrophilic chloronium ion, which then attacks the aromatic ring at the position directed by the existing substituents.

The reaction conditions must be carefully controlled to ensure regioselectivity, particularly to direct chlorination to the desired 2-position rather than alternative sites on the benzene ring. Temperature control, reaction time, and catalyst concentration are critical parameters that influence the yield and purity of the final product.

Industrial Production

On an industrial scale, the production of 2-Chloro-5-cyanobenzoic acid may involve more sophisticated approaches designed to maximize efficiency, yield, and purity while minimizing waste and environmental impact. Continuous flow reactors are often employed in place of batch processes to enhance reaction control and productivity.

Advanced catalytic systems may be implemented to improve selectivity and reduce the formation of unwanted byproducts. The use of alternative chlorinating agents, such as N-chlorosuccinimide or sulfuryl chloride, might be preferred in industrial settings to avoid handling gaseous chlorine.

Purification processes typically involve recrystallization techniques, often utilizing solvent systems optimized for the specific impurity profile of the crude product. High-performance liquid chromatography (HPLC) may be employed for analytical quality control to ensure consistent product specifications.

Chemical Reactivity

Substitution Reactions

The chlorine atom in 2-Chloro-5-cyanobenzoic acid serves as an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can replace the chlorine atom under appropriate conditions.

These substitution reactions typically proceed through one of two mechanisms:

  • The addition-elimination mechanism, which is facilitated by the electron-withdrawing cyano group that stabilizes the Meisenheimer complex intermediate.

  • The elimination-addition mechanism (benzyne mechanism), which can occur under strongly basic conditions.

The reaction conditions, including solvent choice, temperature, and catalyst presence, significantly influence the rate and selectivity of these substitution reactions. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often enhances the rate of nucleophilic substitution.

Reduction Reactions

The cyano group in 2-Chloro-5-cyanobenzoic acid can undergo selective reduction to form various nitrogen-containing functional groups. Depending on the reducing agent and reaction conditions, the cyano group can be transformed into a primary amine, aldehyde, or methyl group.

Common reducing agents employed include:

  • Lithium aluminum hydride (LiAlH₄), which typically reduces the cyano group to a primary amine.

  • Diisobutylaluminum hydride (DIBAL-H), which can selectively reduce the cyano group to an aldehyde when conducted at low temperatures.

  • Catalytic hydrogenation using hydrogen gas in the presence of transition metal catalysts like palladium, platinum, or nickel, which can reduce the cyano group to an amine.

The carboxylic acid group may also undergo reduction under certain conditions, necessitating protection strategies when selective reduction is desired.

Oxidation Reactions

The oxidation reactions of 2-Chloro-5-cyanobenzoic acid primarily involve transformations of the carboxylic acid functionality rather than the aromatic ring or its substituents. The carboxylic acid group can be converted to derivatives such as acid chlorides, esters, amides, and anhydrides through appropriate reagents and conditions.

Applications

Research Applications

2-Chloro-5-cyanobenzoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical research. Its functionality provides multiple reactive sites for further derivatization, making it useful in the development of diverse chemical libraries.

In medicinal chemistry, this compound may serve as a precursor for the synthesis of bioactive molecules, including potential enzyme inhibitors and receptor modulators. The presence of the cyano group can participate in hydrogen bonding interactions with biological targets, while the chlorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.

In biological research, derivatives of 2-Chloro-5-cyanobenzoic acid have been investigated for their potential to interact with enzymes and proteins, making them useful tools for studying biochemical pathways and mechanisms. The compound's structure allows for strategic modifications to tune solubility, membrane permeability, and target binding properties.

Industrial Applications

In industrial contexts, 2-Chloro-5-cyanobenzoic acid finds applications in the production of specialty chemicals, including:

  • Pharmaceutical intermediates for the synthesis of active pharmaceutical ingredients (APIs)

  • Agrochemical precursors for the development of crop protection agents

  • Specialty materials with specific properties for electronic or optical applications

  • Fine chemicals used in the formulation of high-performance products

The compound's unique substitution pattern makes it valuable in creating molecules with specific structural and electronic properties required for targeted applications. Its chemical stability and defined reactivity profile make it suitable for use in multi-step synthetic sequences in industrial settings.

Comparison with Similar Compounds

2-Chloro-5-cyanobenzoic acid exhibits distinctive properties compared to structurally related compounds. The following table presents a comparative analysis of this compound with selected structural analogs:

CompoundKey DifferencesReactivity Comparison
2-Chlorobenzoic acidLacks the cyano groupLess electron-deficient ring; reduced susceptibility to nucleophilic aromatic substitution
5-Cyanobenzoic acidLacks the chlorine atomNo leaving group for substitution reactions; different electronic properties
2-Chloro-4-cyanobenzoic acidCyano group at 4-positionDifferent electronic distribution; altered regioselectivity in reactions
2-Chloro-5-nitrobenzoic acidNitro group instead of cyanoStronger electron-withdrawing effect; enhanced reactivity toward nucleophiles

The unique combination of the chloro and cyano functional groups in 2-Chloro-5-cyanobenzoic acid confers specific chemical behavior that distinguishes it from these related compounds. The positioning of these groups influences the electronic distribution within the molecule, affecting properties such as acidity, solubility, and reactivity patterns .

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